molecular formula C9H7BrN2 B3027260 3-Bromoisoquinolin-5-amine CAS No. 1260860-64-7

3-Bromoisoquinolin-5-amine

Cat. No.: B3027260
CAS No.: 1260860-64-7
M. Wt: 223.07
InChI Key: WJQGQRFILNUXDH-UHFFFAOYSA-N
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Description

3-Bromoisoquinolin-5-amine: is an organic compound with the molecular formula C9H7BrN2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the third position and an amine group at the fifth position of the isoquinoline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Chemistry: 3-Bromoisoquinolin-5-amine is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: The compound is used in the synthesis of biologically active molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates. It is explored for its pharmacological properties and potential therapeutic applications.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of materials with specific properties.

Safety and Hazards

3-Bromoisoquinolin-5-amine is classified as a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoquinolin-5-amine can be achieved through several methods. One common method involves the bromination of isoquinoline followed by amination. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromoisoquinolin-5-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products:

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of isoquinoline.

    Reduction Products: Reduced forms of isoquinoline.

Comparison with Similar Compounds

    Isoquinoline: A structural isomer of quinoline, used as a precursor in the synthesis of various compounds.

    5-Aminoisoquinoline: Similar to 3-Bromoisoquinolin-5-amine but lacks the bromine atom.

    3-Bromoisoquinoline: Similar structure but lacks the amine group at the fifth position.

Uniqueness: this compound is unique due to the presence of both a bromine atom and an amine group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-bromoisoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQGQRFILNUXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857499
Record name 3-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260860-64-7
Record name 3-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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